Cas no 4720-73-4 (benzo[1,3]dioxol-5-ylmethyl-benzyl-amine)

Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine is a synthetic amine derivative featuring a benzodioxole moiety linked to a benzylamine group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural similarity to bioactive molecules, particularly those targeting neurotransmitter systems. The benzodioxole ring enhances metabolic stability and may influence binding affinity, while the benzylamine group provides a versatile handle for further functionalization. Its well-defined molecular structure makes it suitable for use as an intermediate in the synthesis of more complex pharmacologically active compounds. The product is typically characterized by high purity and consistency, ensuring reliability in research applications.
benzo[1,3]dioxol-5-ylmethyl-benzyl-amine structure
4720-73-4 structure
Product Name:benzo[1,3]dioxol-5-ylmethyl-benzyl-amine
CAS No:4720-73-4
MF:C15H15NO2
MW:241.285104036331
CID:930799
PubChem ID:769792
Update Time:2025-05-28

benzo[1,3]dioxol-5-ylmethyl-benzyl-amine Chemical and Physical Properties

Names and Identifiers

    • benzo[1,3]dioxol-5-ylmethyl-benzyl-amine
    • 1,3-benzodioxol-5-ylmethyl(benzyl)azanium
    • 1-(benzo[d][1,3]dioxol-5-yl)-N-benzylmethanamine
    • 3,4-(methylenedioxy)dibenzylamine
    • Benzyl-piperonyl-amin
    • benzyl-piperonyl-amine
    • N-3,4-methylenedioxybenzyl-N-benzylamine
    • N-benzylpiperonylamine
    • Oprea1_474497
    • SR-01000370509
    • N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanamine
    • N-piperonyl-N-benzylamine
    • TimTec1_008334
    • SCHEMBL647938
    • BENZO[1,3]DIOXOL-5-YL-METHYLBENZYL-AMINE
    • HMS1557K18
    • CHEMBL4595049
    • AKOS000301052
    • PUBLVNIUFCOQFU-UHFFFAOYSA-N
    • (2H-1,3-benzodioxol-5-ylmethyl)(benzyl)amine
    • 4720-73-4
    • DB-087187
    • SR-01000370509-1
    • MDL: MFCD00444190
    • Inchi: 1S/C15H15NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-8,16H,9-11H2
    • InChI Key: PUBLVNIUFCOQFU-UHFFFAOYSA-N
    • SMILES: O1COC2=CC=C(C=C12)CNCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 241.11000
  • Monoisotopic Mass: 241.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 30.5Ų

Experimental Properties

  • PSA: 30.49000
  • LogP: 3.09600

benzo[1,3]dioxol-5-ylmethyl-benzyl-amine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

benzo[1,3]dioxol-5-ylmethyl-benzyl-amine Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

benzo[1,3]dioxol-5-ylmethyl-benzyl-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on benzo[1,3]dioxol-5-ylmethyl-benzyl-amine

Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine (CAS No. 4720-73-4): A Comprehensive Overview in Modern Chemical Research

Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine, a compound with the chemical identifier CAS No. 4720-73-4, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound, characterized by its benzo[1,3]dioxol core and methyl-benzyl-amine substituent, exhibits a range of potential applications that span from medicinal chemistry to material science. The following discussion provides an in-depth exploration of this molecule, highlighting its chemical structure, biological activities, synthetic pathways, and recent advancements in its application within contemporary research.

The molecular structure of Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine consists of a benzodioxole ring system linked to a benzylamine moiety. The benzodioxole ring, also known as a dibenzo[b,e][1,4]oxazepine scaffold, is a well-studied heterocyclic compound known for its stability and reactivity. This core structure imparts unique electronic and steric properties to the molecule, making it a valuable candidate for various chemical modifications. The presence of the methyl-benzyl-amine group further enhances the compound's versatility by introducing basicity and potential for further functionalization.

In the realm of biological activity, Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine has been investigated for its potential pharmacological effects. Studies have suggested that this compound may interact with multiple biological targets, including enzymes and receptors involved in neurotransmitter signaling. The benzodioxole moiety is particularly interesting due to its resemblance to certain psychoactive compounds, although the exact mechanisms of action remain under extensive research. Preliminary findings indicate that derivatives of this compound could exhibit properties relevant to central nervous system modulation, making it a promising candidate for further development in neuropharmacology.

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine involves a series of well-established organic reactions. A common synthetic route begins with the preparation of the benzodioxole core through a Friedel-Crafts acylation followed by oxidation. Subsequent steps involve nucleophilic substitution or condensation reactions to introduce the methyl-benzyl-amine group. Recent advancements in synthetic methodologies have improved the efficiency and scalability of these processes, enabling researchers to produce this compound in higher yields with greater purity. These improvements are crucial for both academic research and industrial applications where cost-effective and reproducible synthesis is essential.

Recent research has also explored the use of Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine as a building block for more complex molecules. Its versatile structure allows for modifications that can tailor its biological activity towards specific therapeutic targets. For instance, researchers have investigated derivatives of this compound that exhibit enhanced binding affinity to certain enzymes or receptors. These modifications often involve introducing additional functional groups or altering the substitution pattern on the benzodioxole ring. Such studies highlight the compound's potential as a scaffold for drug discovery and development.

The application of computational chemistry has further accelerated the exploration of Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine's properties. Molecular modeling techniques allow researchers to predict the compound's behavior in various environments without the need for extensive experimental trials. These simulations have provided valuable insights into how different substituents affect the molecule's bioactivity and stability. Additionally, computational methods have been used to screen large libraries of derivatives rapidly, identifying promising candidates for further investigation.

In conclusion, Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine (CAS No. 4720-73-4) represents a fascinating subject of study in chemical biology and pharmaceutical research. Its unique structure and potential biological activities make it a valuable asset in both academic laboratories and industrial settings. As research continues to uncover new applications and synthetic methods for this compound, its significance is expected to grow further. The ongoing exploration of its derivatives and mechanistic studies promises to yield novel insights into drug design and development.

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